molecular formula C19H24N2O3 B1157758 13,15-Bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol CAS No. 451478-47-0

13,15-Bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol

Cat. No. B1157758
CAS RN: 451478-47-0
InChI Key:
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Description

The synthesis and study of complex organic molecules like "13,15-Bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.0^2,10.0^4,9.0^12,17]octadeca-2(10),4(9),5,7-tetraen-7-ol" play a crucial role in advancing our understanding of chemical reactions, molecular structures, and the development of novel compounds with potential applications in various fields, including material science and pharmacology.

Synthesis Analysis

Synthesis of complex organic molecules often involves multi-step reactions, careful selection of reagents, and precise control of reaction conditions. For example, Afonin et al. (2017) studied the spontaneous E/Z isomerization of bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, which shares structural similarities with the compound , demonstrating the intricate balance between thermodynamic stability and the influence of substituents on reaction pathways (Afonin et al., 2017).

Molecular Structure Analysis

The molecular structure of complex compounds is often elucidated using techniques like NMR spectroscopy and X-ray crystallography. The study by Basok et al. (2005) on the molecular structure of 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, for instance, provides insights into the conformation and configuration of large cyclic compounds, which are essential for understanding the physical and chemical properties of the target molecule (Basok et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of complex molecules can be influenced by their functional groups and structural framework. Research by Hermon & Tshuva (2008) on ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds highlights the impact of molecular structure on the ligand's reactivity and potential applications in coordination chemistry (Hermon & Tshuva, 2008).

Physical Properties Analysis

The physical properties of complex organic molecules, such as solubility, melting point, and crystallinity, are crucial for their practical applications. Studies on similar compounds, such as those by Faghihi et al. (2009), who synthesized flame-retardant and thermally stable poly(amideimide)s, can provide valuable information on the behavior of these materials under various conditions (Faghihi et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for chemical modifications, is essential for the application and further functionalization of complex organic molecules. For instance, the work by Stavber et al. (1995) on the selective fluorofunctionalization of alkenes provides insights into the chemical versatility and potential synthetic applications of complex organic frameworks (Stavber et al., 1995).

Scientific Research Applications

The synthesis of complex organic molecules for use in various applications, including the development of materials with specific optical properties (Haining Gu et al., 2009), and the utilization of BODIPY-based materials in organic light-emitting diodes (OLEDs) due to their promising characteristics as 'metal-free' infrared emitters (B. Squeo & M. Pasini, 2020), are examples of research areas that could potentially overlap with the applications of the compound , depending on its specific chemical and physical properties.

properties

IUPAC Name

13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWCFXWKNADLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 78385917

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